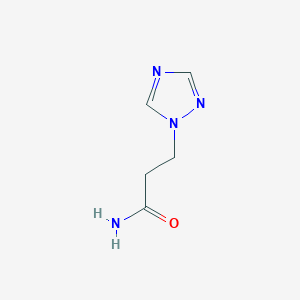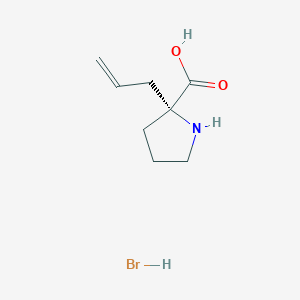
(R)-2-Allylpyrrolidine-2-carboxylic acid hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Allylpyrrolidine-2-carboxylic acid hydrobromide is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of an allyl group attached to the pyrrolidine ring, and it is commonly used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Allylpyrrolidine-2-carboxylic acid hydrobromide typically involves the reaction of pyrrolidine derivatives with allyl bromide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route used.
Industrial Production Methods
In industrial settings, the production of ®-2-Allylpyrrolidine-2-carboxylic acid hydrobromide may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, and it often includes steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-Allylpyrrolidine-2-carboxylic acid hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The allyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrolidine derivatives.
Scientific Research Applications
®-2-Allylpyrrolidine-2-carboxylic acid hydrobromide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-Allylpyrrolidine-2-carboxylic acid hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-2-Allylpyrrolidine-2-carboxylic acid hydrobromide include other pyrrolidine derivatives with different substituents, such as:
- ®-2-Allylpyrrolidine-2-carboxylic acid hydrochloride
- ®-2-Allylpyrrolidine-2-carboxylic acid acetate
- ®-2-Allylpyrrolidine-2-carboxylic acid sulfate
Uniqueness
What sets ®-2-Allylpyrrolidine-2-carboxylic acid hydrobromide apart from similar compounds is its specific hydrobromide salt form, which can influence its solubility, reactivity, and overall chemical behavior. This uniqueness makes it particularly valuable in certain chemical reactions and research applications.
Properties
Molecular Formula |
C8H14BrNO2 |
|---|---|
Molecular Weight |
236.11 g/mol |
IUPAC Name |
(2R)-2-prop-2-enylpyrrolidine-2-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C8H13NO2.BrH/c1-2-4-8(7(10)11)5-3-6-9-8;/h2,9H,1,3-6H2,(H,10,11);1H/t8-;/m0./s1 |
InChI Key |
VVGGDAMZQQWNKI-QRPNPIFTSA-N |
Isomeric SMILES |
C=CC[C@]1(CCCN1)C(=O)O.Br |
Canonical SMILES |
C=CCC1(CCCN1)C(=O)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methylbenzo[4,5]imidazo[1,2-a]pyrimidine](/img/structure/B13103211.png)
![1-Ethyl-3-methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13103215.png)
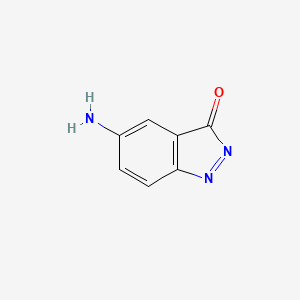

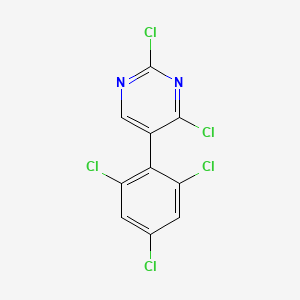

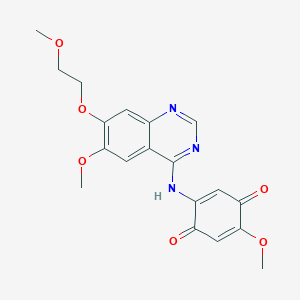

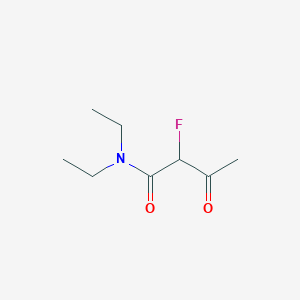
![[2-Oxo-3-(4-trifluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester](/img/structure/B13103250.png)


